1-丙炔基溴化镁

描述

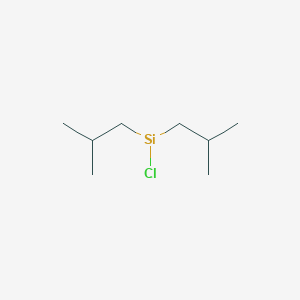

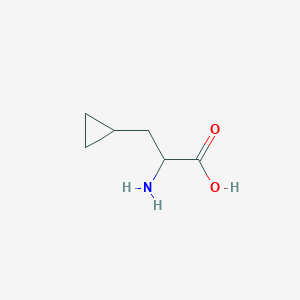

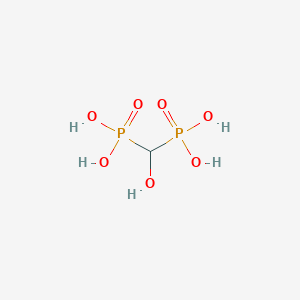

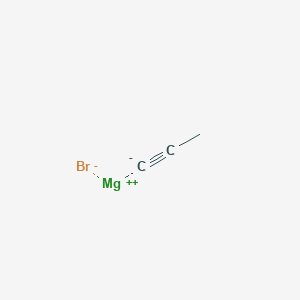

1-Propynylmagnesium bromide is a useful research compound. Its molecular formula is C3H3BrMg and its molecular weight is 143.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Propynylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propynylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propynylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

格氏试剂

1-丙炔基溴化镁在化学合成中用作格氏试剂 . 格氏试剂是一类有机镁化合物,常用于有机化学中引入新的碳-碳键。

[11C]CO2到[11C]酰胺的转化

该化合物可作为试剂,通过Mitsunobu反应将[11C]CO2转化为[11C]酰胺 . 这在放射化学领域特别有用,在该领域,碳-11标记的化合物被用作正电子发射断层扫描 (PET) 成像中的放射性示踪剂。

二茂钛亚烷基中间体的制备

1-丙炔基溴化镁可用于制备二茂钛亚烷基中间体 . 这些中间体随后可以与羰基化合物反应形成相应的炔烃,这些炔烃在各种有机转化中很有用。

有机化合物的合成

1-丙炔基溴化镁通常用于合成各种有机化合物 . 它形成碳-碳键的能力使其成为构建复杂有机分子的宝贵工具。

官能化炔烃的制备

该化合物可用于制备官能化炔烃 . 炔烃是一种碳氢化合物,其两个碳原子之间存在三键。它们用于合成各种化学品和材料。

化学分析中的应用

1-丙炔基溴化镁溶液用于化学分析 . 它们可用于确定样品中某些物质的存在和浓度。

作用机制

Target of Action

1-Propynylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds . They are used in a wide variety of reactions, particularly in alcohol, carboxylic acid, and ketone synthesis .

Mode of Action

The mode of action of 1-Propynylmagnesium bromide, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a suitable electrophile . This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .

Biochemical Pathways

1-Propynylmagnesium bromide is used in the synthesis of various organic compounds. For instance, it has been used in the conversion of [11C]CO2 to [11C] amides via the Mitsunobu reaction . It has also been used in the preparation of hydroxy enynes, which underwent gold (I)-catalyzed benzannulation leading to tetrahydronaphthalenes .

Pharmacokinetics

It is typically stored at temperatures between 2-8°C and is sensitive to moisture .

Result of Action

The primary result of the action of 1-Propynylmagnesium bromide is the formation of new carbon-carbon bonds. This enables the synthesis of a wide variety of organic compounds, including complex molecules for pharmaceutical and materials science applications .

Action Environment

The action of 1-Propynylmagnesium bromide is highly dependent on the reaction environment. It is sensitive to moisture and air, and thus, reactions involving this reagent are typically carried out under an inert atmosphere . The reagent is usually used in a solution form, most commonly in tetrahydrofuran (THF), and the reactions are often performed at low temperatures to control the rate of reaction .

安全和危害

未来方向

生化分析

Biochemical Properties

1-Propynylmagnesium bromide is used as a reagent in various chemical and organic transformations . It plays a crucial role in the synthesis of lasonolides, novel polyketides with biological activity in vitro against a variety of cancer cell lines

Molecular Mechanism

1-Propynylmagnesium bromide acts as a nucleophile and a base in chemical reactions . It can form carbon-carbon bonds by reacting with electrophilic carbon atoms present in organic halides, aldehydes, ketones, and esters

Temporal Effects in Laboratory Settings

1-Propynylmagnesium bromide is moisture sensitive and pyrophoric . It should be stored at 2-8°C

属性

IUPAC Name |

magnesium;prop-1-yne;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNOPZJAURRQCE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#[C-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394128 | |

| Record name | 1-Propynylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16466-97-0 | |

| Record name | 1-Propynylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-propynylmagnesium bromide function as a reagent in organic synthesis?

A: 1-Propynylmagnesium bromide acts as a nucleophilic Grignard reagent, introducing a propynyl group (CH≡C-CH2-) into electrophilic substrates. [, ] This reactivity stems from the polarized carbon-magnesium bond, where the carbon atom bears a partial negative charge and readily attacks electron-deficient centers.

Q2: Can you provide examples of reactions where 1-propynylmagnesium bromide is used to synthesize complex molecules?

A:

Aza-Wittig/Grignard Sequence: 1-Propynylmagnesium bromide reacts with aldehydes previously treated with 1-(triphenylphosphoroylideneaminoalkyl)benzotriazole to yield N,N-bis(but-3-enyl)amines after a subsequent double Grignard reaction with allylmagnesium bromide. [] This highlights its utility in building complex amines with specific substitution patterns.* Sequential Grignard Reactions:* Researchers utilize the sequential addition of different Grignard reagents, including 1-propynylmagnesium bromide, vinylmagnesium bromide, and allylmagnesium bromide, to achieve controlled introduction of unsaturated groups onto a substrate. [] This methodology allows for the preparation of diversely functionalized amines with potential applications in materials chemistry or as building blocks for more complex structures.

Q3: Are there any known stability concerns associated with 1-propynylmagnesium bromide?

A: While specific stability data for 1-propynylmagnesium bromide is limited in the provided research, it's essential to recognize that Grignard reagents are generally highly reactive and moisture-sensitive. [, ] They react violently with water, generating flammable alkynes and basic magnesium hydroxide. Therefore, handling 1-propynylmagnesium bromide necessitates strict anhydrous conditions and appropriate safety precautions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。